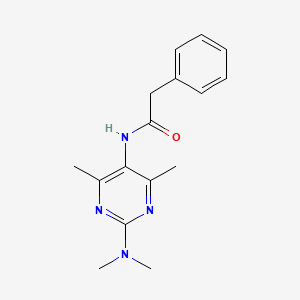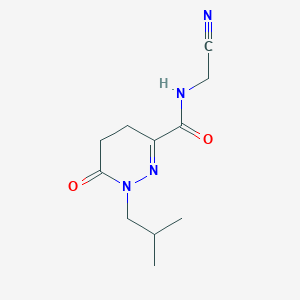
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a phenyl group (a six-membered carbon ring), based on its name . It also seems to have a dimethylamino group, which is a nitrogen atom bonded to two methyl groups and another carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . The exact method would depend on the specific structure of the compound and the starting materials available.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures can have a wide range of properties, including different levels of solubility, reactivity, and stability .Scientific Research Applications
Gene Delivery and Nanocarriers
PDMAEMA is a water-soluble polymer with a positive charge. Due to this property, it can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA. Researchers often use PDMAEMA and its copolymers for gene delivery. These polymers can serve as carriers for therapeutic genes, enabling targeted delivery to specific cells or tissues .
Drug Delivery Systems
PDMAEMA’s cationic nature allows it to interact with mucosal gel layers, making it suitable for drug delivery applications. For instance:
- Ocular Drug Delivery : Crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride have been used for ocular drug delivery .
- Anticancer Therapy : Thermosensitive and crosslinked PDMAEMA nanogels have been explored as drug delivery systems for anticancer drugs like doxorubicin .
Polyplex Formation for Simultaneous DNA and Drug Delivery
PDMAEMA-modified block copolymers can self-assemble into nanosized micelles. These micelles can be loaded with drugs (e.g., quercetin) and further used to form micelleplexes with DNA through electrostatic interactions. These nanoaggregates hold promise for simultaneous DNA and drug codelivery .
Stimuli-Responsive Polymersomes
Researchers have synthesized diblock copolymers of PDMAEMA and polystyrene (PDMAEMA-b-PS) via RAFT. These copolymers exhibit pH and temperature responsiveness. By understanding their properties, scientists can design stimuli-responsive polymersomes for drug delivery and other applications .
Polymer Nanogels for Biomedical Applications
PDMAEMA-grafted amphiphilic block copolymers can form micelles suitable for drug delivery. These nanocarriers have been characterized and evaluated for their potential in cancer therapy and other biomedical contexts .
Interpenetrating Polymer Networks (IPNs) Hydrogels
AG-PDMAEMA IPNs hydrogels have been prepared in one-pot procedures. These hydrogels hold promise for various applications, including drug delivery and tissue engineering .
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-15(12(2)18-16(17-11)20(3)4)19-14(21)10-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXMXNXMXOOTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)
![(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole](/img/structure/B3013480.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)
![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B3013485.png)

